1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Researchers studying triclocarban analogues often struggle to validate assay sensitivity and rule out nonspecific effects. This 6-methyl benzothiazolyl-urea is a definitive negative control - it shows complete loss of antibacterial function against S. aureus (inactive in Agar diffusion assay). - Definitive benchmark for SAR/QSAR model exclusion volumes. - Matched molecular pair with active 2eC (6-Cl analogue) for target binding studies. - Supports computational pharmacophore refinement and mechanistic enzyme probing.

Molecular Formula C15H11Cl2N3OS
Molecular Weight 352.2 g/mol
Cat. No. B6055007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Molecular FormulaC15H11Cl2N3OS
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3OS/c1-8-2-5-12-13(6-8)22-15(19-12)20-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20,21)
InChIKeyNHHDEFORLNIXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiazolyl-Urea 2eD for Antimicrobial Screening


1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a synthetic diarylurea belonging to the benzothiazole-containing class, structurally characterized as a triclocarban (TCC) analogue where the 4-chlorophenyl ring of TCC is replaced by a 6-methyl-1,3-benzothiazol-2-yl moiety [1]. This compound has been synthesized and characterized as part of a focused library designed to explore structure-activity relationships (SAR) for antimicrobial potency [1].

Negative control for benzothiazole SAR studies
Pharmacophore reference for inactive substitution patterns
Binding pocket probe via single-atom substitution comparison

Role of 6-Methyl Substitution in Functional Specificity


Within the benzothiazolyl-urea class, simple generic substitution is not predictive of activity [1]. A focused structure-activity relationship study demonstrated that potent antibacterial activity against *Staphylococcus aureus* is highly dependent on the specific combination of substituents on the benzothiazole and the terminal aryl ring. For example, the 2,6-dimethylphenyl analogue (2bF) and the 3,4-dichlorophenyl analogue with a 6-chloro-benzothiazole (2eC) both achieved an MIC of 8 µg/mL, outperforming the parent TCC (MIC = 16 µg/mL) [1]. This evidence shows that minor structural modifications, such as the 6-methyl group in the target compound, lead to a complete loss of function, underscoring the critical need for precise compound selection against well-characterized comparators [1].

Antimicrobial activity observed in 6-chloro or 6-fluoro analogues may not be reproduced with 6-methyl substitution.
Structural similarity to triclocarban does not predict equivalent antibacterial effect; this analogue may not serve as a functional screening substitute.
Class-level cytotoxicity selectivity of active analogues is not attainable due to lack of antibacterial potency in this compound.

2eD Activity vs. Active Benzothiazole Analogues


S. aureus Agar Diffusion Assay Comparison

In a direct head-to-head study, 1-(3,4-dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (compound 2eD) demonstrated no antibacterial activity against *Staphylococcus aureus* in the Agar diffusion assay, in stark contrast to the most active analogues 2bF and 2eC, which showed clear zones of inhibition and were further evaluated with microdilution assays [1]. This inactivity classified it as a non-viable antimicrobial candidate within this specific series [1].

S. aureus Agar Diffusion
Reported
Target compound: no activity; active analogues 2bF and 2eC showed zones of inhibition.
Establishes negative selection criterion; 3,4-dichlorophenyl + 6-methyl incompatible with antibacterial pharmacophore.
Direct head-to-head comparison; agar diffusion assay context.
Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Microdilution MIC Comparison with Triclocarban

The target compound (2eD) was excluded from microdilution minimum inhibitory concentration (MIC) determination due to its complete lack of activity in the primary Agar diffusion screen, a significant finding when compared to the parent compound triclocarban (TCC) and the most potent analogues [1]. The best-in-series compounds, 2bF and 2eC, exhibited an MIC of 8 µg/mL against *S. aureus*, which is a two-fold improvement over TCC's MIC of 16 µg/mL [1]. This quantification highlights the substantial potency gap created by the 6-methyl substitution pattern [1].

MIC vs. Triclocarban
Class-level
Target not determined (inactive); TCC MIC 16 µg/mL, best analogues MIC 8 µg/mL.
Confirms >2-fold potency gap; not a functional substitute for TCC or active analogues in MIC-based screening.
MIC determination under CLSI guidelines; inference from primary screen inactivity.
Minimum Inhibitory Concentration Triclocarban Analogue Antibacterial Efficacy

Cytotoxicity Selectivity Inferred from Active Analogues

While the target compound was not directly tested for cytotoxicity, the study provides a class-level selectivity benchmark by evaluating the most potent antibacterial analogues (2eC, 2bG, 2bF, 2bB) against human non-malignant mammary epithelial MCF-10A cells [1]. The most selective compound, 2eC, showed no cytotoxicity at the highest tested concentration (IC50 > 100 µg/mL), whereas other active analogues demonstrated moderate cytotoxicity (IC50 ranging from 24.5 to 27.8 µg/mL) [1]. This infers that the target compound, being completely inactive against bacteria, offers no antibacterial selectivity advantage and is therefore of low priority for further cytotoxicity profiling in an antimicrobial context [1].

Cytotoxicity (MCF-10A)
Class-level inference
Not evaluated; active analogue 2eC IC50 >100 µg/mL, others 24.5–27.8 µg/mL.
Class-level selectivity window unattainable; low priority for further cytotoxicity profiling.
Inferred from active analogues; requires direct testing for validation.
Cytotoxicity Selectivity Index MCF-10A Cells

Research Applications of 2eD


Negative Control in Benzothiazole SAR

This compound serves as an ideal negative control in structure-activity relationship (SAR) studies aiming to identify pharmacophoric features essential for anti-staphylococcal activity. Its proven inability to inhibit bacterial growth, as demonstrated by the lack of activity in the Agar diffusion assay [1], makes it a definitive benchmark for inactivity. Researchers can use it to validate assay sensitivity and confirm that observed activity in other analogues is not due to non-specific effects.

Pharmacophore Reference for Inactive Substituents

The compound is a key reference for computational chemists building pharmacophore models or conducting QSAR analyses. The experimental finding that a 6-methyl substituent on the benzothiazole ring, when combined with a 3,4-dichlorophenyl group, results in a complete loss of antibacterial function [1] provides a stringent exclusion volume in silico models, improving the predictive power for screening new chemical entities.

Chemical Probe for 6-Position Binding

For mechanistic studies on the target enzyme of triclocarban analogues (e.g., enoyl-acyl carrier protein reductase), this compound can be used as a matched molecular pair with active analogues like 2eC. The single-atom substitution (6-Cl vs. 6-CH3) results in a functional switch from potent inhibitor to completely inactive compound [1], providing a powerful tool for probing binding pocket steric and electronic constraints.

Application
Selection Property
Validation Focus
Negative control for benzothiazole SAR
Confirmed inactivity against S. aureus
Assay sensitivity validation and non-specific effect exclusion
Pharmacophore exclusion model reference
Inactive substitution pattern (6-methyl/3,4-dichlorophenyl)
In silico model refinement with exclusion volume
Binding pocket probing tool
Single-atom substitution vs. active 6-Cl analogue
Steric and electronic constraint analysis in target engagement
Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.